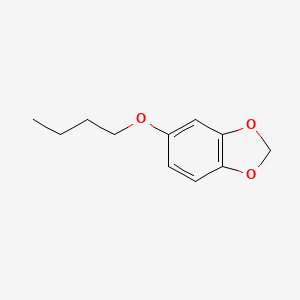

1,3-Benzodioxole, 5-butoxy-

Description

Historical Context and Significance of the 1,3-Benzodioxole (B145889) Scaffold in Chemical Science

The scientific journey of the 1,3-benzodioxole scaffold, also known as the methylenedioxyphenyl group, gained significant momentum in the mid-20th century. A pivotal observation was the ability of sesame oil to enhance the efficacy of the natural insecticide pyrethrum. mdpi.com This synergistic effect was traced back to compounds containing the 1,3-benzodioxole ring system, which led to their development and use as insecticide synergists. chemeo.com This discovery highlighted the ability of the benzodioxole moiety to inhibit certain metabolic enzymes, a property that continues to be a subject of intense research.

The significance of the 1,3-benzodioxole scaffold lies in its unique structure: a benzene (B151609) ring fused to a five-membered dioxole ring. This arrangement creates a rigid, planar, and electron-rich aromatic system that serves as a versatile platform for chemical modifications. mdpi.comchemeo.com Its prevalence is not limited to synthetic chemistry; the scaffold is an integral component of numerous natural products, including the well-known compounds piperine (B192125) (from black pepper) and sesamol (B190485) (from sesame seeds). chemicalbook.com The inherent chemical characteristics of the scaffold profoundly influence the reactivity and biological interactions of its derivatives, making it a cornerstone in medicinal chemistry and materials science. mdpi.comnih.gov

Overview of Structural Classes within Benzodioxole Derivatives in Academic Inquiry

The versatility of the 1,3-benzodioxole scaffold has allowed for the development of a multitude of structural classes, each explored for specific applications in academic and industrial research. Scientists have systematically modified the core structure to fine-tune its properties. These modifications often involve the introduction of various functional groups at different positions on the benzodioxole ring.

Research has shown that adding moieties such as heterocyclic rings (e.g., imidazole, thiazole), aliphatic linkers, or amide groups can significantly enhance the biological potential of the parent compound. nih.govresearchgate.net This has led to the creation of diverse chemical libraries investigated for a wide array of biological activities. These activities include potential applications as anticancer, chemicalbook.combiodiversitylibrary.orgnih.gov antimicrobial, mdpi.comnih.gov antifungal, nih.govresearchgate.net anti-inflammatory, frontiersin.org and antioxidant agents. ontosight.aichemeo.com Furthermore, specific derivatives have been designed as modulators for critical biological targets like α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in the central nervous system. wiley.comnih.gov

Some prominent structural classes that have emerged from these research efforts include:

2-Phenyl-1,3-benzodioxoles: Investigated for their anticancer and antibacterial properties. chemicalbook.com

1,3-Benzodioxole Propargyl Ethers: Studied as potential inhibitors of histone deacetylase (HDAC) for cancer therapy. biodiversitylibrary.org

N-(benzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol-5-yl)-2-(benzylthio)acetamides: Designed and synthesized as potential auxin receptor agonists to promote plant root growth. europa.eu

Benzyl-1,3-benzodioxoles: Assessed for their effects on insect physiology and reproduction. wiley.com

The systematic investigation of these and other classes continues to uncover novel structure-activity relationships, driving the discovery of new lead compounds for various scientific applications.

Rationale for Focused Investigation on 5-Butoxy-1,3-Benzodioxole within Contemporary Research Frameworks

Within the extensive family of benzodioxole derivatives, 1,3-Benzodioxole, 5-butoxy- has emerged as a compound of specific interest in contemporary research. This focus is predicated on the understanding that the nature and position of substituents on the benzodioxole ring are critical determinants of a molecule's physicochemical properties and biological activity.

The structure of 1,3-Benzodioxole, 5-butoxy- features a butoxy group (-O(CH₂)₃CH₃) at the 5-position of the benzodioxole core. This specific substitution is not arbitrary. The butoxy group, being a four-carbon alkyl ether, significantly influences the compound's lipophilicity, solubility, and volatility compared to simpler analogs like the parent 1,3-benzodioxole or its methoxy (B1213986) derivative. Current time information in Bangalore, IN. These properties are crucial for the compound's behavior in biological systems, including its ability to cross cell membranes and interact with molecular targets.

The synthesis of this compound can be achieved through established chemical methods such as condensation and alkylation reactions, typically involving the reaction of a catechol derivative with a butyl halide. Current time information in Bangalore, IN. Its investigation is driven by the potential for applications in agrochemicals, materials science, and pharmaceuticals. Current time information in Bangalore, IN. A key piece of research highlighting the rationale for its study involves the assessment of 5-alkoxy-1,3-benzodioxole derivatives as insect growth regulators. In these studies, derivatives with C3, C4 (butoxy), and C5 alkoxy chains were found to be among the more active compounds, demonstrating that the length of the alkoxy group is a critical factor for bioactivity. biodiversitylibrary.org This provides a clear impetus for the focused investigation of the 5-butoxy derivative as a potentially potent agent in its class.

Further research utilizes the 5-butoxy-1,3-benzodioxole moiety as a foundational building block for synthesizing more complex molecules, indicating its value as a chemical intermediate in the development of novel compounds with potentially enhanced or new functionalities.

Data Tables

Table 1: Physicochemical Properties of 1,3-Benzodioxole, 5-butoxy- This table is generated based on available chemical information for the specified compound.

| Property | Value | Source |

| IUPAC Name | 5-butoxy-1,3-benzodioxole | Current time information in Bangalore, IN. |

| Molecular Formula | C₁₁H₁₄O₃ | Current time information in Bangalore, IN. |

| Molecular Weight | 210.23 g/mol | Calculated |

| Appearance | Not specified in detail; likely a liquid or low-melting solid | Current time information in Bangalore, IN. |

| Key Structural Features | Benzene ring fused with a dioxole ring; Butoxy group at the 5-position | Current time information in Bangalore, IN. |

Table 2: Research Context of Benzodioxole Derivatives This table summarizes the diverse areas of investigation for the broader class of benzodioxole compounds.

| Research Area | Example Structural Class / Derivative | Investigated Application / Activity | Reference(s) |

| Agrochemistry | 5-Alkoxy-1,3-benzodioxoles | Insect Growth Regulators | biodiversitylibrary.org |

| N-(benzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol-5-yl)-2-(benzylthio)acetamides | Plant Root Growth Promoters | europa.eu | |

| Medicinal Chemistry | 1,3-Benzodioxole Propargyl Ethers | Anticancer (HDAC Inhibition) | biodiversitylibrary.org |

| 2-Phenyl-1,3-benzodioxoles | Anticancer, Antibacterial | chemicalbook.com | |

| Benzodioxole-based AMPA Receptor Modulators | Neuroprotection | nih.gov | |

| Natural Products | Piperine, Sesamol | Various Biological Activities | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

87590-43-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-butoxy-1,3-benzodioxole |

InChI |

InChI=1S/C11H14O3/c1-2-3-6-12-9-4-5-10-11(7-9)14-8-13-10/h4-5,7H,2-3,6,8H2,1H3 |

InChI Key |

RRXBJZUXPGSSJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzodioxole, 5 Butoxy

Electrophilic Aromatic Substitution Patterns on the Benzodioxole Ring

The 1,3-benzodioxole (B145889) ring system is characterized by its high electron density, making it highly susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The two oxygen atoms of the dioxole ring donate electron density to the aromatic system through resonance, significantly activating it towards electrophiles. This activation is further enhanced by the presence of a 5-butoxy group, which is also an ortho-, para-directing activator due to the lone pairs on its oxygen atom.

The butoxy group at position 5 strongly directs electrophiles to positions 4 and 6 (ortho) and 2 (para). Position 2 is on the dioxole ring and generally less reactive in EAS.

The dioxole ring itself directs substitution to the available aromatic positions, which are 4, 5, 6, and 7.

When both activating groups are considered, the substitution pattern is synergistic. The most activated and sterically accessible position on the aromatic ring is position 6, which is ortho to the butoxy group and meta to the dioxole oxygen attached at position 4. Position 4 is also activated but may experience some steric hindrance from the adjacent butoxy group. Therefore, electrophilic attack predominantly yields 6-substituted-5-butoxy-1,3-benzodioxole derivatives. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.eduyoutube.com The high reactivity of the ring means that mild reaction conditions are often sufficient to achieve substitution, preventing potential side reactions or degradation of the molecule. msu.edu

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| 4 | Ortho to Butoxy Group (Activating) | High (Adjacent to Butoxy Group) | Minor Product |

| 6 | Ortho to Butoxy Group (Activating) | Low | Major Product |

| 7 | Meta to Butoxy Group (Less Activated) | Low | Minor/Trace Product |

Nucleophilic Substitution Reactions and Their Synthetic Utility

While the electron-rich aromatic ring of 1,3-benzodioxole, 5-butoxy- is not susceptible to direct nucleophilic aromatic substitution, nucleophilic substitution reactions are crucial for the synthesis and modification of its derivatives. These reactions typically involve a leaving group attached to the benzodioxole core or on a side chain.

A primary synthetic route to 5-butoxy-1,3-benzodioxole itself involves a Williamson ether synthesis, a classic nucleophilic substitution reaction. In this method, the sodium or potassium salt of 5-hydroxy-1,3-benzodioxole (sesamol) acts as a nucleophile, attacking an electrophilic butyl halide (e.g., butyl bromide) to displace the halide and form the ether linkage.

Furthermore, derivatives of 1,3-benzodioxole can be functionalized to undergo nucleophilic substitution, expanding their synthetic utility. For instance, bromination of a methyl group on the benzodioxole ring creates a benzylic bromide. This bromide is an excellent substrate for SN2 reactions. An example is the reaction of (6-bromobenzo[d] chemicalbook.comnih.govdioxol-5-yl)methanol, which can be converted to its corresponding bromomethyl derivative. worldresearchersassociations.comresearchgate.net This derivative readily reacts with nucleophiles like sodium azide (B81097) (NaN₃) to form an azidomethyl compound. worldresearchersassociations.comresearchgate.net This azide can then be used in subsequent reactions, such as Huisgen 1,3-dipolar cycloadditions ("click chemistry"), to build more complex heterocyclic structures. worldresearchersassociations.comresearchgate.net These multi-step synthetic pathways, which rely on nucleophilic substitution, are instrumental in creating diverse libraries of benzodioxole-based compounds for various research applications. frontiersin.orgnih.gov

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 1,3-Benzodioxole, 5-butoxy- is determined by the chemical resilience of its two key structural features: the butyl ether linkage and the 1,3-benzodioxole ring.

Butoxy Group (Ether Linkage): Ether linkages are generally stable under neutral and basic conditions. However, they are susceptible to cleavage under strong acidic conditions, typically requiring heating with concentrated hydrohalic acids like HBr or HI. For the 5-butoxy group, this would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the butyl group, yielding 5-hydroxy-1,3-benzodioxole and the corresponding butyl halide.

1,3-Benzodioxole Ring (Cyclic Acetal): The methylenedioxy bridge of the 1,3-benzodioxole ring is chemically a cyclic acetal (B89532). Acetals are known to be stable in neutral and basic media but are labile under acidic conditions. Acid-catalyzed hydrolysis involves protonation of one of the dioxole oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which further hydrolyzes to yield catechol (1,2-dihydroxybenzene) and formaldehyde (B43269).

Due to the presence of these two acid-sensitive functional groups, 1,3-Benzodioxole, 5-butoxy- is expected to be most stable at neutral to alkaline pH. Under strongly acidic conditions, degradation can occur at both the ether linkage and the dioxole ring. Proper storage in cool, dry, and neutral conditions is essential to prevent degradation. chemicalbook.com

Reduction Reactions and Formation of Derived Structures

Reduction reactions involving 1,3-benzodioxole derivatives are primarily focused on the transformation of functional groups attached to the ring rather than the reduction of the aromatic system itself, which would require harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature) and disrupt its aromaticity.

A significant application of reduction in the synthesis of benzodioxole derivatives is the conversion of nitro groups to primary amines. For example, 5-nitro-1,3-benzodioxole (B1580859) can be selectively reduced to 5-amino-1,3-benzodioxole. researchgate.net This transformation is commonly achieved using various reducing agents.

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| H₂/Pd-C (Catalytic Hydrogenation) | Methanol or Ethanol solvent, room temperature, atmospheric or slightly elevated pressure | Clean reaction, high yield; product is the corresponding amine hydrochloride if HCl is present. |

| Tin(II) Chloride (SnCl₂·2H₂O) | Concentrated HCl, or Ethanol/Ethyl Acetate (B1210297) solvent | Effective for aromatic nitro compounds; a classic method. |

| Iron powder (Fe) / Acetic Acid (CH₃COOH) | Aqueous ethanol, reflux | A cost-effective and common industrial method for nitro group reduction. |

The resulting amino-1,3-benzodioxoles are versatile synthetic intermediates. researchgate.net The primary amine group can be further modified through diazotization, acylation, or alkylation, enabling the synthesis of a wide array of more complex molecules.

Oxidation Mechanisms and Metabolite Formation (excluding human metabolism)

The 1,3-benzodioxole moiety is a known substrate for oxidative enzymes, particularly cytochrome P-450 monooxygenases. chemicalbook.comyoutube.com The oxidation primarily targets the methylene (B1212753) bridge of the dioxole ring, a key step in the compound's metabolism and interaction with biological systems.

Cytochrome P-450 enzymes catalyze the oxidation of 1,3-benzodioxoles through a mixed-function oxidase mechanism. nih.gov A significant, albeit minor, metabolic pathway results in the formation of carbon monoxide (CO). nih.gov Isotopic labeling studies have definitively shown that the methylenic carbon (C-2) of the benzodioxole ring is the source of the carbon atom in the generated CO. nih.gov

The proposed mechanism involves the following key steps:

Initial Monooxygenation: The P-450 enzyme initially hydroxylates the C-2 position of the benzodioxole ring, forming an unstable 2-hydroxy-1,3-benzodioxole derivative.

Ring Opening: This intermediate undergoes spontaneous ring-opening to form a 2-hydroxyphenyl formate (B1220265) ester.

Decomposition: The formate intermediate can then decompose through two pathways: either releasing formate or breaking down further to yield carbon monoxide and a catechol derivative. nih.gov

Studies using ¹⁸O-labeled dioxygen and water have shown that the oxygen atom in the resulting carbon monoxide originates from both molecular oxygen and water, supporting this complex mechanistic pathway. nih.gov This oxidative cleavage of the methylenedioxy ring is a characteristic reaction for this class of compounds when interacting with P-450 enzyme systems. ox.ac.uk

The reactivity of the 1,3-benzodioxole ring can also involve radical intermediates, particularly through hydrogen atom abstraction from the C-2 methylene bridge. chemicalbook.comnih.gov Strong radical initiators, such as tert-butoxy (B1229062) radicals generated from the thermolysis of di-tert-butyl peroxide, can abstract a hydrogen atom from the methylene carbon. cdnsciencepub.com This abstraction forms a stabilized 1,3-benzodioxol-2-yl radical. cdnsciencepub.com

The stability of this radical is attributed to the capto-dative effect, where the radical center is stabilized by both an adjacent electron-withdrawing group (the benzene (B151609) ring) and two electron-donating groups (the oxygen atoms). Once formed, this radical intermediate can undergo several reactions, including:

Dimerization: Combination of two 1,3-benzodioxol-2-yl radicals.

Rearrangement: Ring opening to form more stable benzylic or phenoxy radicals, although this is less common for the unsubstituted benzodioxole radical itself. cdnsciencepub.com

Trapping: Reaction with other molecules or radicals present in the system.

The formation of such radical intermediates is a key aspect of the non-enzymatic reactivity of benzodioxoles and is crucial for understanding potential reaction pathways under oxidative stress or in photochemical processes. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Exploration for Benzodioxole Scaffolds

Design Principles for Novel 1,3-Benzodioxole (B145889) Derivatives

The design of new derivatives based on the 1,3-benzodioxole scaffold is often guided by a combination of established medicinal chemistry principles and modern computational techniques. A common approach begins with a lead compound, which may be identified through screening of chemical libraries or derived from natural products. Subsequent modifications are then made to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in the development of novel auxin receptor agonists, researchers designed a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds. frontiersin.orgresearchgate.net The design strategy involved empirical modifications to a lead compound identified through computer-aided screening. frontiersin.org This process of rational design involves:

Isosteric Replacement: Swapping functional groups with others that have similar steric and electronic properties to improve activity or metabolic stability.

Functional Group Modification: Introducing, removing, or altering functional groups on the benzodioxole ring or its side chains to explore interactions with biological targets. For example, the introduction of electron-withdrawing groups can influence the electronic properties of the entire molecule. frontiersin.org

Scaffold Hopping: Replacing the core benzodioxole structure with other ring systems while maintaining the key pharmacophoric features.

Structure-Activity Relationship (SAR) Analysis: Systematically modifying different parts of the molecule and assessing the impact on biological activity. This iterative process provides critical insights into the features necessary for a desired effect. frontiersin.org

In another example, new benzodioxole derivatives were designed as potential cyclooxygenase (COX) inhibitors by creating aryl acetate (B1210297) and aryl acetic acid variants with different halogen substitutions. nih.gov This strategy aimed to explore how changes in acidity and the steric/electronic properties of substituents would affect enzyme inhibition. nih.gov

Synthetic Routes to Diverse Substituents on the Benzodioxole Ring System

The inherent reactivity of the 1,3-benzodioxole ring, which is electron-rich due to the two oxygen atoms, facilitates a variety of substitution reactions. chemicalbook.com A range of synthetic methodologies can be employed to introduce diverse functional groups onto this scaffold.

Friedel-Crafts Acylation: This classic reaction is used to introduce acyl groups onto the aromatic ring. nih.govwikipedia.org For example, 1,3-benzodioxole can be acylated using an acyl donor and a Lewis acid or a heterogeneous recyclable catalyst. nih.govmdma.ch This method is crucial for creating ketone intermediates that can be further modified.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orgyonedalabs.comlibretexts.org It is widely used to couple a halogenated benzodioxole derivative with various boronic acids, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl substituents. worldresearchersassociations.comresearchgate.net Researchers have successfully synthesized numerous 1,3-benzodioxole derivatives containing 1,2,3-triazole rings by employing the Suzuki-Miyaura coupling on a brominated benzodioxole intermediate. worldresearchersassociations.com

Halogenation: Introducing halogen atoms (e.g., bromine) onto the benzodioxole ring provides a chemical handle for further functionalization, particularly for cross-coupling reactions like the Suzuki-Miyaura. researchgate.net

Multi-component Reactions: Complex molecules can be assembled in a single step using multi-component reactions. For example, a 1,3-dipolar cycloaddition reaction has been used to synthesize highly substituted spirooxindole pyrrolidine (B122466) derivatives from benzodioxole chalcones. semanticscholar.org

Amide Coupling: Amine-substituted benzodioxoles can be readily coupled with carboxylic acids to form amide derivatives, a common linkage in many biologically active compounds. frontiersin.org

These synthetic strategies provide a robust toolbox for creating extensive libraries of 1,3-benzodioxole derivatives, enabling thorough exploration of the chemical space around the core scaffold.

Modulation of Side-Chain Lengths and Branching Patterns (e.g., alkoxy groups)

Systematic modulation of the alkoxy chain is a key strategy to optimize activity. This involves synthesizing a series of analogs where the butoxy group is replaced with other alkoxy groups of varying lengths (e.g., methoxy (B1213986), ethoxy, propoxy, pentoxy) and branching patterns (e.g., isobutoxy, sec-butoxy, tert-butoxy).

Hypothetical SAR Data for Alkoxy Chain Modification:

| Derivative (R in 5-alkoxy-1,3-benzodioxole) | Chain Length | Branching | Lipophilicity (Calculated LogP) | Relative Biological Activity (%) |

| Methyl (methoxy) | 1 | None | 2.1 | 25 |

| Ethyl (ethoxy) | 2 | None | 2.6 | 50 |

| n-Propyl (propoxy) | 3 | None | 3.1 | 75 |

| n-Butyl (butoxy) | 4 | None | 3.6 | 100 |

| n-Pentyl (pentoxy) | 5 | None | 4.1 | 80 |

| Isopropyl (isopropoxy) | 3 | Branched | 2.9 | 65 |

| Isobutyl (isobutoxy) | 4 | Branched | 3.4 | 90 |

| sec-Butyl (sec-butoxy) | 4 | Branched | 3.4 | 85 |

| tert-Butyl (tert-butoxy) | 4 | Branched | 3.3 | 40 |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

As illustrated in the hypothetical table, increasing the linear chain length from methoxy to butoxy might progressively increase biological activity, potentially by enhancing hydrophobic interactions within a binding pocket. However, further increases in length (e.g., to pentoxy) could lead to a decrease in activity due to steric hindrance or unfavorable positioning. Similarly, branching in the side-chain can fine-tune the molecule's shape and fit within a receptor, with bulky groups like tert-butyl potentially being detrimental to binding.

Regiochemical Modification of the Benzodioxole and Butoxy Moieties

The specific placement of substituents on the benzodioxole ring is critical for determining a molecule's biological activity. The 1,3-benzodioxole scaffold offers several positions for substitution, and the regiochemistry of these substitutions can drastically alter the molecule's interaction with its target.

In SAR studies, chemists will often synthesize isomers where a key functional group, such as the butoxy group, is moved to a different position on the aromatic ring to probe the topology of the target's binding site. Furthermore, the introduction of a second substituent allows for the exploration of relative positioning (ortho, meta, para relationships with respect to the first substituent). For example, a study on COX inhibitors found that ortho-halogenated compounds showed better activity than their meta-halogenated counterparts, suggesting that the spatial arrangement forcing the aromatic rings to be non-coplanar was ideal for inhibitory activity. nih.gov

Modifications can also be made to the butoxy side-chain itself, beyond simple length and branching. For example, introducing substituents like hydroxyl or fluorine atoms onto the butyl chain can create new hydrogen bonding opportunities or alter the chain's metabolic stability.

Stereoselective Synthesis of Chiral Benzodioxole Derivatives

The introduction of one or more stereocenters into a 1,3-benzodioxole derivative results in stereoisomers (enantiomers or diastereomers). Since biological systems, such as enzymes and receptors, are chiral, different stereoisomers of a compound often exhibit different biological activities, potencies, and metabolic profiles. Therefore, the stereoselective synthesis of chiral benzodioxole derivatives is a critical aspect of drug discovery and development.

Several strategies are employed to achieve this:

Chiral Starting Materials: Using an enantiomerically pure starting material to build the final molecule. For instance, the enantiospecific synthesis of a complex spiro[1,3-benzodioxole] derivative was achieved starting from an enantiomerically enriched bicyclo[3.3.1]nonane-2,9-dione. nih.gov

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over another. Rhodium(II)-catalyzed asymmetric three-component reactions have been developed to provide efficient access to chiral 1,3-dioxoles with high enantioselectivity. nih.gov

Chiral Resolution: Synthesizing a racemic mixture (an equal mixture of both enantiomers) and then separating the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used for this separation. nih.govrsc.org

The synthesis of specific stereoisomers allows for a detailed investigation of the SAR, helping to identify the optimal three-dimensional structure required for interaction with a biological target. semanticscholar.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1,3-Benzodioxole (B145889), 5-butoxy-. Analysis of ¹H and ¹³C spectra, along with two-dimensional techniques like COSY and HMBC, allows for unambiguous assignment of all atoms in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,3-Benzodioxole, 5-butoxy-, the spectrum is characterized by signals from the butoxy group and the benzodioxole ring system.

Butoxy Group: This aliphatic chain typically displays four distinct signals. A triplet near δ 0.98 ppm corresponds to the terminal methyl (CH₃) protons. Two multiplets, expected around δ 1.50 ppm and δ 1.75 ppm, arise from the two internal methylene (B1212753) (CH₂) groups. A triplet at approximately δ 3.92 ppm is characteristic of the methylene protons directly attached to the ether oxygen (O-CH₂).

Benzodioxole Ring: The aromatic region shows three protons on the substituted benzene (B151609) ring. A doublet is expected around δ 6.72 ppm (H-7), a doublet of doublets near δ 6.39 ppm (H-6), and a doublet at approximately δ 6.55 ppm (H-4). Additionally, a characteristic singlet for the methylenedioxy (O-CH₂-O) protons is observed around δ 5.91 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. The molecule is expected to show 9 distinct signals, as two pairs of aromatic carbons are equivalent.

Butoxy Group: The four carbons of the butoxy group would appear in the upfield region of the spectrum, with expected chemical shifts at approximately δ 13.9 (CH₃), δ 19.3 (CH₂), δ 31.4 (CH₂), and δ 69.2 (O-CH₂).

Benzodioxole Ring: The carbons of the benzodioxole moiety are observed at higher chemical shifts. The methylenedioxy bridge carbon (O-CH₂-O) is typically found around δ 101.1 ppm. The aromatic carbons are expected at approximately δ 105.7 (C-4), δ 108.3 (C-7), δ 113.8 (C-6), δ 142.1 (C-5a), δ 148.2 (C-7a), and δ 149.5 (C-5). worldresearchersassociations.com

2D NMR (COSY & HMBC): Two-dimensional NMR experiments confirm the connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons in the butoxy chain, confirming their sequence. mdpi.com For example, the O-CH₂ protons would show a correlation to the adjacent CH₂ protons, which in turn would correlate to the next CH₂ and finally to the terminal CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the signal from the O-CH₂ protons of the butoxy group to the C-5 carbon of the aromatic ring, confirming the ether linkage at that specific position.

Predicted NMR Data for 1,3-Benzodioxole, 5-butoxy-

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Protons | H-9 (CH₃) | 0.98 | Triplet |

| H-8 (CH₂) | 1.50 | Multiplet | |

| H-7 (CH₂) | 1.75 | Multiplet | |

| H-6 (O-CH₂) | 3.92 | Triplet | |

| H-4 | 6.55 | Doublet | |

| H-6 | 6.39 | Doublet of Doublets | |

| H-7 | 6.72 | Doublet | |

| O-CH₂-O | 5.91 | Singlet | |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Carbons | C-9 (CH₃) | 13.9 | |

| C-8 (CH₂) | 19.3 | ||

| C-7 (CH₂) | 31.4 | ||

| C-6 (O-CH₂) | 69.2 | ||

| O-CH₂-O | 101.1 | ||

| C-4 | 105.7 | ||

| C-7 | 108.3 | ||

| C-6 | 113.8 | ||

| C-5a | 142.1 | ||

| C-7a | 148.2 | ||

| C-5 | 149.5 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HR-ESI-MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of the compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This soft ionization technique is ideal for determining the accurate mass of polar molecules. In positive ion mode, 1,3-Benzodioxole, 5-butoxy- is expected to be detected as the protonated molecule, [M+H]⁺. The high resolution of the measurement allows for the calculation of the elemental formula with high confidence. For a molecular formula of C₁₁H₁₄O₃, the expected exact mass of the [M+H]⁺ ion is 195.1016 Da. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS): This technique involves higher energy and results in characteristic fragmentation of the molecule. The mass spectrum of the parent compound, 1,3-benzodioxole, shows major fragments corresponding to the loss of formaldehyde (B43269) (CH₂O) and carbon monoxide (CO). For the 5-butoxy derivative, the fragmentation pattern would be more complex. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-O bond of the ether, leading to the loss of the butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a rearrangement.

Benzylic cleavage: Loss of the entire butoxy group to give a resonant-stabilized cation.

Fragmentation of the butyl chain: Stepwise loss of alkyl fragments from the side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1,3-Benzodioxole, 5-butoxy- would display several key absorption bands. orientjchem.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the butoxy group are observed as strong bands in the 2850-2960 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1650 cm⁻¹ region.

C-O-C Stretching: The spectrum is characterized by strong bands corresponding to the ether linkages. The asymmetric C-O-C stretching of the ether and the dioxole ring is expected in the 1200-1250 cm⁻¹ range, while symmetric stretching appears in the 1030-1040 cm⁻¹ region. worldresearchersassociations.com

Predicted IR Absorption Bands for 1,3-Benzodioxole, 5-butoxy-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (Butoxy) |

| 1650-1400 | C=C Stretch | Aromatic Ring |

| 1250-1200 | Asymmetric C-O-C Stretch | Ether & Dioxole |

| 1040-1030 | Symmetric C-O-C Stretch | Ether & Dioxole |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS for volatile compounds)

Chromatographic methods are fundamental for separating 1,3-Benzodioxole, 5-butoxy- from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC): For purity analysis, a reversed-phase HPLC method is typically employed. This would likely involve a C18 stationary phase column with a mobile phase gradient of acetonitrile (B52724) and water, possibly with a small amount of acid like formic acid to improve peak shape. Detection is commonly performed using a photodiode array (PDA) detector.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile compound, 1,3-Benzodioxole, 5-butoxy- is well-suited for GC-MS analysis. jmchemsci.com This technique separates the compound from other volatile components in a mixture before it enters the mass spectrometer for detection and identification.

GC Conditions: A typical analysis would use a non-polar capillary column (e.g., DB-5 or HP-5MS) with helium as the carrier gas and a programmed temperature ramp. nist.gov

MS Detection: The mass spectrometer detector provides a mass spectrum for the compound as it elutes from the column, allowing for positive identification based on its fragmentation pattern, which can be compared to spectral libraries.

Computational Chemistry and Theoretical Studies of 1,3 Benzodioxole, 5 Butoxy

Molecular Modeling and Conformational Analysis

Molecular modeling of 1,3-Benzodioxole (B145889), 5-butoxy- focuses on understanding its three-dimensional structure and the flexibility of its constituent parts. The primary areas of conformational interest are the puckering of the dioxole ring and the rotation around the bonds of the butoxy side chain.

The 1,3-benzodioxole ring system is generally considered to be non-planar. The five-membered dioxole ring typically adopts an "envelope" or "puckered" conformation to relieve ring strain. The butoxy side chain introduces additional degrees of freedom. The rotation around the C-O and C-C bonds of the butoxy group leads to various possible conformers.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the butoxy chain and analyzing the resulting energy changes, the most stable, low-energy conformations can be identified. These studies reveal that the extended, anti-periplanar conformation of the butoxy chain is often the most energetically favorable, minimizing steric hindrance.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in 1,3-Benzodioxole, 5-butoxy-

| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) |

| C4-C5-O-C1' | Rotation around the aryl-ether bond | 2.5 - 4.0 |

| C5-O-C1'-C2' | Rotation around the ether-butyl bond | 3.0 - 5.5 |

| O-C1'-C2'-C3' | Rotation around the C1'-C2' butyl bond | 4.0 - 6.0 |

Note: These values are representative and depend on the level of theory and basis set used in the calculation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with basis sets like 6-31G* or higher, are used to investigate the electronic properties of 1,3-Benzodioxole, 5-butoxy-. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. For 1,3-Benzodioxole, 5-butoxy-, the HOMO is typically localized on the electron-rich benzodioxole ring, particularly the aromatic carbons, while the LUMO is distributed more across the aromatic system.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the electron density surface of the molecule. For 1,3-Benzodioxole, 5-butoxy-, MEP maps typically show negative potential (red/yellow) around the oxygen atoms of the dioxole and butoxy groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The aromatic protons and the methylene (B1212753) bridge proton of the dioxole ring show positive potential (blue), indicating their electrophilic character.

Table 2: Calculated Electronic Properties of 1,3-Benzodioxole, 5-butoxy- (DFT/B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 1.9 D |

Note: These values are illustrative and derived from typical DFT calculations for similar molecules.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving 1,3-Benzodioxole, 5-butoxy-. By modeling the reaction pathways, chemists can identify transition states, intermediates, and the associated activation energies. This information helps in understanding reaction kinetics and predicting the most likely products.

For instance, electrophilic aromatic substitution reactions on the benzodioxole ring can be modeled. Theoretical calculations can predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions on the aromatic ring. The electron-donating nature of the butoxy and dioxole groups generally directs electrophiles to the ortho and para positions relative to the butoxy group.

Furthermore, reactions involving the butoxy side chain, such as oxidation or cleavage of the ether linkage, can be studied. Computational models can help understand the stability of radical intermediates that might form during metabolic processes, such as those mediated by cytochrome P450 enzymes.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties from first principles. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). dergipark.org.tr Theoretical predictions can help in the assignment of complex spectra and in confirming the conformational state of the molecule in solution. researchgate.net

Table 3: Comparison of Theoretical and Representative Experimental Spectroscopic Data

| Spectrum Type | Calculated Value | Representative Experimental Value |

| ¹H NMR (δ, ppm) | Aromatic Protons: 6.5-6.8 | Aromatic Protons: 6.6-6.9 |

| ¹H NMR (δ, ppm) | Dioxole -CH₂-: 5.9 | Dioxole -CH₂-: 5.95 |

| ¹H NMR (δ, ppm) | Butoxy -OCH₂-: 3.9 | Butoxy -OCH₂-: 3.9-4.0 |

| ¹³C NMR (δ, ppm) | Aromatic Carbons: 98-150 | Aromatic Carbons: 97-149 |

| IR (cm⁻¹) | C-H (Aromatic): ~3050 | C-H (Aromatic): 3040-3060 |

| IR (cm⁻¹) | C-H (Aliphatic): 2870-2960 | C-H (Aliphatic): 2875-2965 |

| IR (cm⁻¹) | C-O (Ether): 1220-1260 | C-O (Ether): 1230-1255 |

Ligand-Target Interaction Modeling for Mechanistic Understanding

To understand how 1,3-Benzodioxole, 5-butoxy- might interact with biological macromolecules like proteins, molecular docking simulations are employed. nih.govtandfonline.combenthamdirect.comresearchgate.netrsc.org These computational techniques predict the preferred orientation of the ligand (the small molecule) when bound to a specific target protein, as well as the binding affinity.

The process involves placing the 3D structure of 1,3-Benzodioxole, 5-butoxy- into the active site of a target protein and using a scoring function to evaluate thousands of possible binding poses. The results provide a mechanistic hypothesis of the interaction, highlighting key non-covalent forces such as:

Hydrogen Bonds: The oxygen atoms in the dioxole and butoxy moieties can act as hydrogen bond acceptors with suitable donor residues (e.g., Arginine, Lysine, Serine) in the protein's active site. tandfonline.com

Hydrophobic Interactions: The aromatic ring and the aliphatic butoxy chain can form favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine).

π-π Stacking: The benzodioxole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

This modeling provides a structural basis for the molecule's interaction with a target, guiding further studies without making claims about specific biological or therapeutic effects. frontiersin.orgnih.gov It is a tool for understanding the fundamental physical and chemical principles governing molecular recognition.

Environmental Fate and Chemical Degradation Studies Non Biological Contexts

Abiotic Degradation Processes in Aquatic Environments

No specific studies detailing the abiotic degradation of 1,3-Benzodioxole (B145889), 5-butoxy- in aquatic environments were identified. Information regarding its hydrolysis rate, which is a key abiotic degradation process for many organic chemicals in water, is not available. Standard hydrolysis studies, which would determine the compound's stability at different pH levels typical of the environment (e.g., pH 4, 7, and 9), have not been published for this specific substance. Without such data, it is impossible to determine its persistence or the formation of potential hydrolysis products in aquatic systems.

Photolytic Stability and Transformation Products

There is no available information on the photolytic stability of 1,3-Benzodioxole, 5-butoxy-. Crucial data, such as the compound's UV-Vis absorption spectrum in water, direct photolysis quantum yield, and the identity of any phototransformation products, are absent from the scientific literature. This information is essential for assessing how sunlight might contribute to its degradation in surface waters. For instance, a study on the related compound piperonyl butoxide (PBO) determined a quantum yield, but this value cannot be directly applied to 1,3-Benzodioxole, 5-butoxy- due to structural differences.

Interaction with Soil Components and Sorption Behavior

Specific data on the interaction of 1,3-Benzodioxole, 5-butoxy- with soil components are not available. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for predicting the mobility of a chemical in soil. A high Koc value indicates a tendency to adsorb to soil and organic matter, reducing its potential to leach into groundwater, while a low value suggests higher mobility. chemsafetypro.com Without experimental determination of the Koc for 1,3-Benzodioxole, 5-butoxy-, its sorption behavior and potential for transport within terrestrial environments remain uncharacterized. The mobility of a chemical in soil is significantly influenced by its sorption to soil organic matter. nih.gov

Biodegradation in Environmental Matrices (excluding human or animal metabolism)

No studies were found that specifically investigate the biodegradation of 1,3-Benzodioxole, 5-butoxy- in environmental matrices such as soil or water. Research on the microbial degradation of other benzodioxole derivatives exists, but these findings are not directly transferable. The metabolic pathways for the breakdown of 1,3-Benzodioxole, 5-butoxy- by environmental microorganisms, the potential for its use as a carbon source, and the identification of any resulting metabolites have not been documented. Therefore, its persistence or degradation via biological processes in the environment is unknown.

Mechanistic Investigations of Chemical Interactions and Synergistic Effects

Chemical Basis of Synergistic Activity with Other Compounds

The primary chemical feature of 1,3-benzodioxole (B145889), 5-butoxy- responsible for its synergistic activity is the 1,3-benzodioxole moiety. This functional group acts as a competitive substrate for certain enzymes, which can lead to their inhibition. When co-administered with other chemical agents, such as insecticides, this inhibition of metabolic enzymes prevents the breakdown of the active compound, thereby prolonging its presence and enhancing its efficacy.

The synergistic effect of MDP compounds was first observed with sesame oil, which was found to increase the potency of pyrethrum, a natural insecticide. nih.gov This enhancement was later attributed to the presence of compounds containing the 1,3-benzodioxole ring system. The butoxy group at the 5-position of the benzodioxole core in 1,3-Benzodioxole, 5-butoxy- influences its lipophilicity, which in turn affects its absorption, distribution, and interaction with enzyme systems.

The general mechanism involves the metabolic activation of the methylenedioxy group by cytochrome P450 enzymes. This process generates a reactive intermediate that can interact with the enzyme, leading to its inactivation and thus preventing the metabolism of other co-administered compounds.

| Compound Class | Synergistic Mechanism | Effect |

| Pyrethroid Insecticides | Inhibition of metabolic degradation by P450 enzymes | Increased insecticide potency and duration of action |

| Carbamate Insecticides | Blockage of detoxification pathways | Enhanced insecticidal activity |

Enzyme Inhibition Mechanisms at a Chemical/Molecular Level (e.g., inhibition of microsomal cytochrome P-450 family enzymes)

The most well-documented mechanism of action for 1,3-benzodioxole derivatives, including 1,3-Benzodioxole, 5-butoxy-, is the inhibition of the microsomal cytochrome P-450 (CYP) family of enzymes. These enzymes are crucial for the oxidative metabolism of a wide range of xenobiotics.

The inhibition by MDP compounds is a form of mechanism-based inhibition, also known as suicide inhibition. The process can be broken down into the following molecular steps:

Oxidative Activation: The methylene (B1212753) carbon of the 1,3-benzodioxole ring undergoes hydroxylation by a cytochrome P450 enzyme.

Formation of a Reactive Intermediate: This initial oxidation is followed by the loss of water to form a highly reactive electrophilic carbene intermediate.

Covalent Binding: The carbene species then attacks the heme iron of the cytochrome P450, forming a stable, inactive complex.

This covalent modification of the enzyme's active site renders it incapable of metabolizing other substrates, leading to the observed synergistic effect. This type of inhibition is time- and NADPH-dependent, characteristic of mechanism-based inhibitors.

| Enzyme Family | General Role | Consequence of Inhibition |

| Cytochrome P450 | Metabolism of xenobiotics (e.g., insecticides, drugs) | Reduced clearance and increased bioavailability of the co-administered compound |

Molecular Interactions with Biomacromolecules (Focus on binding mechanisms, not biological outcome)

The binding is initiated by the hydrophobic interactions between the benzodioxole ring system and the lipophilic amino acid residues within the active site of the P450 enzyme. The butoxy side chain of 1,3-Benzodioxole, 5-butoxy- is expected to further enhance these hydrophobic interactions, contributing to the affinity of the compound for the enzyme's active site.

Molecular docking studies with other 1,3-benzodioxole derivatives and CYP3A4, a key human cytochrome P450 enzyme, have identified key amino acid residues involved in binding, such as S119, R212, and R372. researchgate.net The initial binding positions the methylenedioxy group in proximity to the heme iron, facilitating the oxidative activation that leads to irreversible inhibition. The interaction is a multi-step process that may involve conformational changes in the enzyme upon initial binding of the inhibitor.

| Interacting Residues (Example with CYP3A4) | Type of Interaction | Role in Binding |

| Serine 119 | Hydrogen Bonding/Hydrophobic | Stabilization of the ligand in the active site |

| Arginine 212 | Electrostatic/Hydrogen Bonding | Orientation of the ligand for catalysis |

| Arginine 372 | Electrostatic/Hydrogen Bonding | Anchoring the ligand within the active site |

Selected Research Applications of 1,3 Benzodioxole, 5 Butoxy and Its Derivatives

Role in Agricultural Chemical Formulations as a Synergist

Derivatives of 1,3-benzodioxole (B145889) are well-established as synergists in insecticidal formulations. A prominent example is Piperonyl Butoxide (PBO), which features the core 1,3-benzodioxole structure. These compounds are not typically insecticidal on their own but significantly enhance the efficacy of active insecticidal ingredients.

The primary mechanism by which 1,3-benzodioxole derivatives act as synergists involves the inhibition of key metabolic enzymes within insects, particularly the cytochrome P450-dependent monooxygenases (P450s). These enzymes are a primary defense mechanism for insects, responsible for detoxifying foreign compounds, including insecticides, by metabolizing them into less harmful, water-soluble substances that can be easily excreted.

The 1,3-benzodioxole moiety is crucial to this inhibitory action. The methylene (B1212753) group of the dioxole ring (-O-CH₂-O-) is attacked by the P450 enzymes. This process leads to the formation of a reactive metabolite that binds tightly, often irreversibly, to the active site of the enzyme. This binding, known as inhibitory complex formation, effectively deactivates the enzyme. By inhibiting the P450 detoxification pathway, the synergist prevents the premature breakdown of the insecticide. google.com This allows the insecticide to persist for a longer duration within the insect's body and reach its target site at a higher concentration, thereby amplifying its toxic effect. This synergistic action is utilized with various classes of insecticides, including pyrethrins, pyrethroids, and carbamates. google.com

Insecticide resistance is a major challenge in pest management, often arising from enhanced metabolic detoxification in insect populations. Resistant strains of insects frequently exhibit elevated levels of cytochrome P450 enzymes, allowing them to rapidly neutralize insecticides before they can exert their effect.

The use of 1,3-benzodioxole-based synergists is a key strategy to counteract this form of resistance. google.com By inhibiting the over-expressed P450 enzymes responsible for the resistance, the synergist effectively restores the insect's susceptibility to the insecticide. This approach breaks down the metabolic defense of the resistant insect, allowing the insecticide to function as intended. Incorporating these synergists into formulations can delay the development of resistance and extend the useful life of existing insecticides, reducing the need to increase application rates or switch to newer, potentially more expensive active ingredients. google.com

Contributions to Material Science and Organic Materials Development

The rigid, planar structure and electron-donating nature of the 1,3-benzodioxole ring make it a valuable component in the design of novel organic materials with specific electronic and optical properties.

The 1,3-benzodioxole unit has been incorporated into the backbone of various polymers to tailor their properties. Its inclusion can enhance thermal stability, modify solubility, and influence the polymer's conformational and electronic characteristics. For instance, derivatives of 1,3-benzodioxole can be functionalized and used as monomers in polymerization reactions to create materials for specialized applications. Research has explored the synthesis of compounds like 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide and N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, which serve as building blocks for more complex materials. mdpi.comresearchgate.net The specific functional groups attached to the benzodioxole ring determine the resulting material's properties and potential uses.

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like optical switching and frequency conversion. The NLO response of a molecule is governed by its ability to polarize non-linearly under a strong electromagnetic field, a property often found in molecules with significant intramolecular charge transfer (ICT).

The 1,3-benzodioxole group can act as an effective electron-donating component in "push-pull" molecular systems designed for NLO applications. In these systems, the benzodioxole moiety is connected via a π-conjugated bridge to an electron-accepting group. This arrangement facilitates efficient ICT upon excitation. Research on a quinoline-1,3-benzodioxole chalcone (B49325) derivative demonstrated strong NLO properties. nih.gov Theoretical analysis showed that the highest occupied molecular orbital (HOMO) was localized on the 1,3-benzodioxole fragment, while the lowest unoccupied molecular orbital (LUMO) was on the acceptor part of the molecule, confirming a good ICT character favorable for NLO activity. nih.gov

| Property | Description | Relevance to NLO |

| Intramolecular Charge Transfer (ICT) | The displacement of electron density from an electron-donating group (like 1,3-benzodioxole) to an electron-accepting group through a conjugated system. | A primary mechanism for generating large second- and third-order NLO responses. |

| First Hyperpolarizability (β) | A measure of a molecule's second-order NLO response. | High β values are desirable for applications like second-harmonic generation (frequency doubling). |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap often correlates with easier charge transfer and potentially enhanced NLO properties. |

Academic Investigations in Auxin Receptor Agonism (focus on chemical interaction with the receptor, not plant growth promotion)

In academic research, derivatives of 1,3-benzodioxole have been designed and synthesized to probe the function of plant hormone receptors. Auxins are a class of plant hormones that play a central role in plant growth and development. Their action is mediated by specific receptor proteins, such as Transport Inhibitor Response 1 (TIR1).

Using computer-aided drug design, researchers have developed novel 1,3-benzodioxole derivatives that act as potent auxin receptor agonists. frontiersin.orgresearchgate.net A series of N-(benzo[d] researchgate.netCurrent time information in Kent County, US.dioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and studied for their interaction with the TIR1 auxin receptor. frontiersin.org

Molecular docking simulations were employed to understand the chemical interactions between these synthetic compounds and the TIR1 receptor's binding pocket. researchgate.net These studies revealed that the 1,3-benzodioxole derivatives could fit into the same binding site as the natural auxin, indole-3-acetic acid (IAA). The binding is stabilized by a network of specific molecular interactions. For example, the simulations indicated that a lead compound, K-10, formed hydrogen bonds with specific amino acid residues (such as Arg403 and Ser438) within the TIR1 pocket and established hydrophobic interactions with other residues (like Phe437). researchgate.net The analysis suggested that the 1,3-benzodioxole derivatives could achieve a stronger binding affinity with the TIR1 receptor compared to some natural auxins. researchgate.net This line of research provides valuable insights into the structural requirements for auxin receptor activation and aids in the development of new molecular tools for studying plant physiology.

| Molecular Component | Interaction Type | Receptor Amino Acid Residue |

| 1,3-Benzodioxole Derivative (e.g., K-10) | Hydrogen Bonding | Arg403, Ser438 |

| 1,3-Benzodioxole Derivative (e.g., K-10) | Hydrophobic Interaction | Phe437 |

Research into Anti-tumor Efficiency of Related Benzodioxole Derivatives

The lipophilic nature of the benzodioxole moiety, combined with the presence of acidic methylene protons, allows for the formation of reactive intermediates that can interact with biological systems. researchgate.net The scaffold's contribution to anti-tumor efficiency is often linked to the specific substituents attached to it, which can modulate the compound's mechanism of action and biological targets.

One key contribution of the 1,3-benzodioxole scaffold is its ability to modify the pharmacokinetic properties of conjugated drugs. nih.gov Inspired by the metabolic activity of stiripentol, a compound containing a 1,3-benzodioxole group, researchers have conjugated this scaffold to arsenical precursors. semanticscholar.org The presence of the benzodioxole moiety was found to significantly slow the elimination of the arsenicals in mice, maintaining an effective concentration in the blood for a longer duration. nih.govsemanticscholar.org This demonstrates the scaffold's role in enhancing the therapeutic efficiency of another agent by altering its metabolic profile.

Furthermore, the versatility of the benzodioxole scaffold allows for structural modifications that can lead to compounds with specific mechanisms of action. For instance, derivatives of 1,3-benzodioxole have been designed to function as tubulin polymerization inhibitors. researchgate.netnih.gov In these cases, the benzodioxole ring serves as the core structure from which other functional groups, responsible for binding to the colchicine (B1669291) site on tubulin, are appended. researchgate.netnih.gov

The inherent biological activity of natural products containing the benzodioxole structure, such as piperine (B192125), can also be significantly enhanced through chemical modification. nih.gov Studies on piperine derivatives have shown that alterations to the parent molecule can lead to new compounds with substantially increased inhibitory effects on cancer cell lines. nih.gov For example, a derivative designated HJ1, derived from piperine's core structure, exhibited a 4-fold and 10-fold increase in inhibitory effects on HeLa and MDA-MB-231 cell lines, respectively, when compared to piperine itself. nih.gov This highlights the benzodioxole scaffold's role as a foundational structure that can be optimized for improved biological activity.

The importance of the substituents on the benzodioxole ring is further underscored by studies on carboxamide derivatives. Research has shown that the presence of a di-methoxyphenyl amide group attached to the benzodioxole core can result in potent activity, whereas other derivatives lacking this feature show weak or negligible effects. researchgate.netnajah.edu Specifically, carboxamide-containing compounds 2a and 2b were found to have notable activity against the Hep3B liver cancer cell line, while related compounds without the amide group were largely inactive. researchgate.netnajah.edu This indicates that the benzodioxole scaffold provides the necessary framework, but the specific nature of the attached functional groups is critical for determining the compound's biological efficacy.

| Derivative Class | Contribution of Benzodioxole Scaffold | Key Findings | Reference(s) |

| Arsenical Conjugates | Pharmacokinetic Modifier | The scaffold, inspired by stiripentol, slows the metabolic elimination of conjugated arsenicals, prolonging their effective concentration in the blood. | semanticscholar.org, nih.gov |

| Piperine Derivatives | Foundational Core for Optimization | Serves as the core structure of the natural product piperine; modifications to this core led to derivative HJ1 with significantly enhanced inhibitory activity. | nih.gov |

| Carboxamide Derivatives | Structural Framework | Provides the essential scaffold for attaching specific functional groups, such as di-methoxyphenyl amide, which are critical for potent biological activity. | researchgate.net, najah.edu |

| Tubulin Polymerization Inhibitors | Molecular Skeleton | Acts as the central skeleton for designing molecules that can interact with specific biological targets like the colchicine binding site of tubulin. | researchgate.net, nih.gov |

Future Research Directions and Emerging Trends in 1,3 Benzodioxole Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of 5-alkoxy-1,3-benzodioxole derivatives, including the 5-butoxy variant, traditionally involves the etherification of a corresponding dihydroxybenzene precursor followed by cyclization to form the dioxole ring. A common starting material is 3,4-dihydroxybenzaldehyde or a related catechol derivative. The butoxy group can be introduced via Williamson ether synthesis, reacting the hydroxyl group with a butyl halide in the presence of a base.

Future research is geared towards the development of more efficient, selective, and environmentally benign synthetic methods. Key areas of exploration include:

Catalytic Systems: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the etherification and cyclization steps under milder conditions and with higher yields.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps, thereby reducing reaction time, solvent usage, and purification efforts.

Flow Chemistry: Utilizing microreactor technology to enable continuous and scalable synthesis with precise control over reaction parameters, leading to improved safety and product consistency.

A generalized synthetic scheme for 5-alkoxy-1,3-benzodioxoles is presented below:

| Step | Reaction | Reagents and Conditions |

| 1 | Etherification of Catechol Derivative | Catechol, Butyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| 2 | Cyclization | Dihalomethane (e.g., CH₂Br₂), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) |

Advanced Spectroscopic Techniques for Detailed Structural Analysis

The unambiguous characterization of 1,3-Benzodioxole (B145889), 5-butoxy- and its analogues is crucial for understanding their chemical properties and reactivity. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed, future research will increasingly rely on more advanced methods for a deeper structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons, the methylenedioxy protons (typically a singlet around 5.9-6.0 ppm), and the protons of the butoxy group.

¹³C NMR spectroscopy will provide insights into the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to display characteristic absorption bands for the C-O-C stretching vibrations of the dioxole ring and the ether linkage, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry will be instrumental in determining the molecular weight and fragmentation pattern, confirming the molecular formula.

Advanced techniques that are expected to play a more significant role include:

2D NMR techniques (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and to establish connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition with high accuracy.

X-ray Crystallography: For the unambiguous determination of the solid-state structure, providing precise bond lengths and angles, if suitable crystals can be obtained.

| Technique | Predicted Data for 1,3-Benzodioxole, 5-butoxy- |

| ¹H NMR | Aromatic protons (δ 6.5-6.8 ppm), Methylenedioxy protons (δ ~5.9 ppm), Butoxy group protons (δ 0.9-4.0 ppm) |

| ¹³C NMR | Aromatic carbons (δ 100-150 ppm), Methylenedioxy carbon (δ ~101 ppm), Butoxy group carbons (δ 13-70 ppm) |

| IR (cm⁻¹) | ~2950 (C-H aliphatic), ~1600 (C=C aromatic), ~1250 (C-O ether), ~1040 (C-O-C dioxole) |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₄O₃ |

Computational Chemistry for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is poised to become an indispensable tool in the study of 1,3-benzodioxole derivatives. mdpi.com These methods can provide valuable insights into molecular structure, electronic properties, and reactivity, guiding experimental work and accelerating the discovery of new applications.

Future computational studies on 1,3-Benzodioxole, 5-butoxy- could focus on:

Electronic Structure Calculations: Mapping the electron density distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data. nih.govresearchgate.netorientjchem.org

Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the underlying mechanisms of synthesis and degradation.

| Computational Method | Application | Predicted Outcome |

| DFT (e.g., B3LYP) | Geometry Optimization | Optimized molecular structure, bond lengths, and angles. |

| TD-DFT | Electronic Spectra Prediction | Prediction of UV-Vis absorption maxima. |

| GIAO-DFT | NMR Chemical Shift Prediction | Theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental data. nih.govresearchgate.net |

Development of Chemically-Driven Applications (excluding direct biological or clinical outcomes)

While many 1,3-benzodioxole derivatives have been investigated for their biological activities, there is a growing interest in exploring their potential in materials science and as intermediates in chemical synthesis. The unique electronic properties conferred by the benzodioxole moiety can be harnessed for various non-biological applications.

Emerging areas for the application of 1,3-Benzodioxole, 5-butoxy- and related compounds include:

Organic Electronics: As building blocks for the synthesis of novel organic semiconductors, dyes, or liquid crystals, where the electron-donating nature of the alkoxy and methylenedioxy groups can be exploited to tune electronic properties.

Polymer Chemistry: As monomers or additives in the development of specialty polymers with tailored refractive indices, thermal stability, or photophysical properties.

Fine Chemical Synthesis: As versatile intermediates for the synthesis of more complex molecules through functionalization of the aromatic ring or modification of the butoxy group.

Investigation of Environmental Impact and Green Chemistry Solutions

The increasing focus on environmental sustainability necessitates a thorough understanding of the environmental fate and impact of synthetic chemicals. For 1,3-Benzodioxole, 5-butoxy- , future research should address its persistence, bioaccumulation potential, and toxicity to various ecosystems.

Key research directions in this area include:

Biodegradation Studies: Investigating the microbial degradation pathways of the compound to assess its environmental persistence.

Ecotoxicological Assessments: Evaluating the potential toxicity of the compound to aquatic and terrestrial organisms.

Development of Greener Alternatives: Designing and synthesizing analogues with improved environmental profiles, such as enhanced biodegradability or reduced toxicity.

Furthermore, the principles of green chemistry are becoming central to the synthesis of 1,3-benzodioxole derivatives. mdpi.comchemijournal.com Future synthetic strategies will prioritize:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis to reduce the carbon footprint of chemical production. chemijournal.com

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 5-butoxy-1,3-benzodioxole, and how can regioselectivity be ensured?

Methodological Answer: The synthesis of 5-substituted 1,3-benzodioxoles typically involves nucleophilic substitution or catalytic coupling. For 5-butoxy derivatives:

Williamson Ether Synthesis : React catechol derivatives (e.g., 5-hydroxy-1,3-benzodioxole) with butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

Directed Metalation : Use a directing group (e.g., trimethylsilyl) to position the butoxy group selectively at the 5-position, followed by deprotection .

Validation : Confirm regioselectivity via NMR (¹H and ¹³C) and compare with NIST’s spectral databases for substituted benzodioxoles .

Q. Q2. How can researchers characterize the thermodynamic stability of 5-butoxy-1,3-benzodioxole?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres.

Enthalpy of Combustion : Use bomb calorimetry, referencing NIST’s condensed-phase thermochemistry data for analogous compounds (e.g., ΔcH°liquid = -3428 kJ/mol for 1,3-benzodioxole) .

Boiling Point Estimation : Apply reduced-pressure boiling point correlations from NIST’s vapor pressure tables (e.g., Tboil ≈ 354.7 K at 0.005 bar for similar derivatives) .

Advanced Research: Mechanistic and Analytical Challenges

Q. Q3. How do electronic effects of the butoxy group influence reactivity in Michael addition reactions?

Methodological Answer:

Computational Modeling : Perform DFT calculations to analyze electron density shifts at the benzodioxole ring. Compare with experimental data for α,β-unsaturated derivatives (e.g., (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid) .

Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy under varying pH and solvent polarity.

Hammett Analysis : Correlate substituent effects (σ⁺ values) with reaction outcomes to quantify resonance and inductive contributions .

Q. Q4. What advanced chromatographic techniques resolve co-eluting impurities in 5-butoxy-1,3-benzodioxole samples?

Methodological Answer:

GC×GC-TOF/MS : Use two-dimensional gas chromatography with time-of-flight mass spectrometry to separate isomers (e.g., distinguishing 5-butoxy from 6-butoxy derivatives) .

HPLC-PDA with C18 Columns : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) for polar impurities .

Cross-Validation : Compare retention indices with NIST’s gas chromatography databases for benzodioxole analogs .

Environmental and Safety Considerations

Q. Q5. How should researchers assess the environmental persistence of 5-butoxy-1,3-benzodioxole in groundwater?

Methodological Answer:

Hydrolysis Studies : Conduct accelerated degradation tests at pH 3–9, monitoring via LC-MS for breakdown products (e.g., catechol derivatives) .

Microcosm Experiments : Use soil/water systems spiked with 5-butoxy-1,3-benzodioxole to measure biodegradation rates under aerobic/anaerobic conditions .

QSAR Modeling : Predict half-life using quantitative structure-activity relationships based on logP and Hammett constants .

Data Contradictions and Resolution

Q. Q6. How to reconcile discrepancies in reported vapor pressures for substituted benzodioxoles?

Methodological Answer:

Source Evaluation : Cross-check data from NIST Standard Reference Databases (e.g., ΔvapH° = 59.4 kJ/mol for 5-propenyl derivatives ) with peer-reviewed studies.

Experimental Replication : Use static or dynamic vapor pressure measurement systems under identical conditions .

Uncertainty Analysis : Apply the Wagner equation to interpolate/extrapolate data across temperature ranges, accounting for measurement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.